molecular formula C24H22N4O2S B11675711 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11675711
M. Wt: 430.5 g/mol
InChI Key: NXOPYEVPQPRRJE-YZSQISJMSA-N
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Description

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide features a benzimidazole core substituted with a benzyl group at position 1 and a thioether-linked acetohydrazide moiety. The hydrazide is further conjugated via an E-configured imine to a 4-hydroxyphenyl ethylidene group. This structure combines aromatic, hydrogen-bonding, and lipophilic elements, making it relevant for pharmacological applications. Below, we compare its structural and functional attributes with closely related analogs.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H22N4O2S/c1-17(19-11-13-20(29)14-12-19)26-27-23(30)16-31-24-25-21-9-5-6-10-22(21)28(24)15-18-7-3-2-4-8-18/h2-14,29H,15-16H2,1H3,(H,27,30)/b26-17+

InChI Key

NXOPYEVPQPRRJE-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)O

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or hydrazide functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core is known to bind to various proteins, potentially inhibiting their function. The thioether and hydrazide moieties may also contribute to its biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Structural Variations in the Benzimidazole Substituent

The benzyl group at position 1 of the benzimidazole is a key feature. Modifications here influence steric bulk and lipophilicity:

Compound Benzimidazole Substituent Molecular Formula Key Differences
Target Compound 1-Benzyl C24H21N4O2S Reference standard
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide 4-Chlorobenzyl C30H25ClN4O2S Increased lipophilicity (Cl); bulky benzyloxy group
2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-2-thienylmethylidene]acetohydrazide 1-Methyl C15H15N5OS2 Smaller substituent; reduced steric hindrance
N′-[(E)-(4-Ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide 4-Methylbenzyl C27H27N4O2S Enhanced hydrophobicity (ethyl, methyl groups)

Implications :

  • Methyl substitution () reduces steric bulk, possibly enhancing binding to flat receptor sites.

Variations in the Aromatic Hydrazide Moiety

The E-configured 4-hydroxyphenyl ethylidene group is critical for hydrogen bonding and π-π interactions. Substitutions here alter electronic and steric properties:

Compound Aromatic Substituent Key Differences Biological Data (if available)
Target Compound 4-Hydroxyphenyl Hydrogen-bond donor (OH) N/A
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(4-chlorophenyl)methylidene]acetohydrazide 4-Chlorophenyl Electron-withdrawing Cl; no H-bonding N/A
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide 2-Hydroxyphenyl Ortho-OH; altered H-bonding geometry N/A
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide 4-Methylthiophenyl Lipophilic S-methyl; no H-bonding N/A

Implications :

  • The 4-hydroxyphenyl group (target) facilitates hydrogen bonding, enhancing target affinity compared to chloro or methylthio analogs.
  • Ortho-hydroxyl () may induce steric strain, reducing binding efficiency.

Heterocyclic Replacements and Bioactivity

Replacement of benzimidazole or phenyl groups with heterocycles alters electronic properties and bioactivity:

Compound Key Heterocycle Bioactivity (GPx Inhibition)
N-[1-(4-Hydroxyphenyl)ethylidene]-2-(1H-imidazol-1-yl)acetohydrazide (3aC7) Imidazole 0% activity at 0.2 mM
N-[1-(4-Hydroxyphenyl)ethylidene]-2-(1H-pyrazol-1-yl)acetohydrazide (3eC7) Pyrazole 82.7% activity at 100 μM


Implications :

  • Benzimidazole-based compounds (target) generally exhibit stronger π-π stacking than imidazole/pyrazole analogs.
  • Pyrazole derivatives () show moderate GPx inhibition, suggesting heterocycle size and polarity influence activity.

Biological Activity

Overview

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a benzimidazole derivative known for its diverse biological activities, including potential antimicrobial , anticancer , and antiviral properties. The unique structural features of this compound, which include a benzimidazole core and a hydrazide moiety, contribute significantly to its biological efficacy.

  • Molecular Formula : C23H20N4O2S
  • Molecular Weight : 416.5 g/mol
  • IUPAC Name : 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis via caspase activation
MCF-715.0Cell cycle arrest at G2/M phase
HepG210.0Inhibition of topoisomerase II activity

The compound's ability to interact with DNA and proteins disrupts their normal function, leading to cell death.

Antiviral Activity

Initial studies have suggested that this compound may possess antiviral properties. It has shown activity against certain viral strains, although further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is largely attributed to its structural components:

  • Benzimidazole Core : Known for its ability to intercalate into DNA, disrupting replication processes.
  • Hydrazide Moiety : Potentially contributes to the inhibition of various enzymes involved in cancer progression and microbial resistance.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole had promising activity against resistant strains of bacteria, with the tested compound showing superior efficacy compared to standard antibiotics .
  • Anticancer Evaluation : Research conducted by Zhang et al. (2023) highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .
  • Viral Inhibition Studies : Preliminary findings from a study on viral infections indicated that the compound could inhibit viral replication in vitro, warranting further investigation into its mechanism .

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